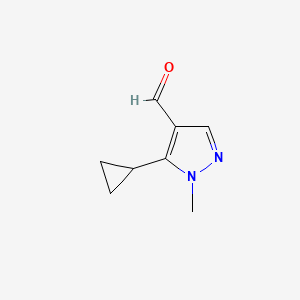

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBCYDUCNTMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679768 | |

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-85-4 | |

| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Within this important class of heterocycles, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable synthetic intermediate. This molecule uniquely combines the stability and conformational rigidity of the pyrazole core with three distinct functional elements: a reactive aldehyde group at the C4 position, a metabolically robust cyclopropyl moiety at C5, and a methyl group at the N1 position that fine-tunes its physicochemical properties.

The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for molecular elaboration and the construction of complex derivatives. The strategic placement of the cyclopropyl group is significant; it is a well-known bioisostere for larger alkyl or phenyl groups and can enhance metabolic stability and target-binding affinity. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and process development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with close chemical analogs, such as 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 1082066-00-9) and 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9).[2][3]

Core Properties

The fundamental properties of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde are summarized below. These values provide a critical baseline for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₈H₁₀N₂O | Calculated |

| Molecular Weight | 150.18 g/mol | Calculated |

| CAS Number | Not assigned | Inferred from searches |

| Appearance | Expected to be a white to light yellow solid or oil | Analogy to similar pyrazoles[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF) | Chemical Principles |

| Predicted XLogP | ~1.5 - 2.0 | Estimation based on analogs |

Spectroscopic Characterization: The Signature Fingerprints

Spectroscopic analysis is essential for confirming the identity and purity of the molecule after synthesis. The expected spectral features are detailed below.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A distinct singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This is a key diagnostic signal.

-

Pyrazole Ring Proton (C3-H): A singlet is anticipated around δ 7.5-8.5 ppm. Its precise shift is influenced by the electronic effects of the adjacent substituents.

-

N-Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons should appear around δ 3.5-4.0 ppm.

-

Cyclopropyl Protons (-C₃H₅): A complex multiplet system is expected in the upfield region (δ 0.5-1.5 ppm) for the methine and methylene protons of the cyclopropyl ring.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl: A signal in the highly deshielded region of δ 185-195 ppm.

-

Pyrazole Ring Carbons: Signals for C3, C4, and C5 are expected between δ 110-160 ppm.

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹. This is a primary indicator of the aldehyde group.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 150.18 or 151.19, respectively, confirming the molecular weight.

-

Strategic Synthesis: The Vilsmeier-Haack Approach

The most logical and industrially scalable route to 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is through the Vilsmeier-Haack reaction .[5][6] This classic formylation method is highly effective for electron-rich aromatic and heterocyclic systems like pyrazoles.[7][8] The reaction proceeds via an electrophilic aromatic substitution, where the pyrazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).

The causality behind this choice is twofold:

-

Regioselectivity: In N1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the desired 4-formyl isomer with high selectivity.[7]

-

Robustness: The reaction conditions are well-established and tolerate a wide range of functional groups, making it a reliable method in complex syntheses.

The proposed synthetic workflow is illustrated below.

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, with clear steps for reagent preparation, reaction execution, and work-up.

-

Reagent Preparation (Vilsmeier Reagent):

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the solid chloroiminium salt may be observed.

-

-

Formylation Reaction:

-

Dissolve the starting material, 5-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloromethane).

-

Add the solution of the pyrazole precursor dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-80°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and must be done cautiously in a fume hood due to the exothermic nature of quenching POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde via flash column chromatography on silica gel to yield the pure 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

-

Chemical Reactivity and Synthetic Utility

The true value of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde lies in the synthetic versatility of its aldehyde group. This functional group is a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for screening in drug discovery and agrochemical programs.

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde core.

Key reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for forming amides and esters, which are prevalent in pharmaceuticals.

-

Reduction: Selective reduction, typically with sodium borohydride (NaBH₄), yields the primary alcohol. This alcohol can be used in ether linkages or as a leaving group after activation.

-

Condensation Reactions: The aldehyde is an excellent electrophile for C-C bond-forming reactions. Knoevenagel condensation with active methylene compounds (like malonates or barbituric acid derivatives) is a powerful strategy for synthesizing potent inhibitors of enzymes such as mPGES-1, an anti-inflammatory target.[9]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted pyrazolyl-methanamines, a common motif in bioactive molecules.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a cornerstone of modern pharmacophores, found in drugs ranging from anti-inflammatory agents to fungicides.[1][10] 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a precursor to compounds with potential activity in several areas:

-

Anti-Inflammatory Agents: As mentioned, pyrazole-4-carbaldehydes are key building blocks for creating inhibitors of inflammatory enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1).[9]

-

Fungicides: Many modern fungicides are based on a pyrazole-carboxamide scaffold. The oxidation of the title compound to its carboxylic acid and subsequent amidation is a direct route to this important class of agrochemicals.[10]

-

Oncology and Virology: The pyrazole nucleus is being actively investigated for its anticancer, antimicrobial, and antiviral properties, making its derivatives prime candidates for high-throughput screening campaigns.[5][11]

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is paramount. Based on data from structurally similar compounds, the following hazards should be anticipated.[2]

-

GHS Hazard Classification (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde group over time.

-

Conclusion

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a high-value, strategically designed building block for chemical synthesis. Its combination of a stable, bioactive pyrazole core and a highly versatile aldehyde functional group makes it an indispensable tool for researchers and process chemists. The synthetic routes to this compound are robust and scalable, and its reactivity profile allows for straightforward diversification into libraries of novel compounds with significant potential in the pharmaceutical and agrochemical industries. Understanding its chemical properties, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

References

-

Title: 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 Source: PubChem URL: [Link]

-

Title: 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 Source: PubChem URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

-

Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

-

Title: Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

- Title: WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives Source: Google Patents URL

-

Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

-

Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]

-

Title: Pyrrole-The Vilsmeier Reaction Source: ChemTube3D URL: [Link]

-

Title: Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 Source: PubMed URL: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 11. chemmethod.com [chemmethod.com]

An In-depth Technical Guide on the Biological Activity of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document synthesizes the extensive body of research on structurally related pyrazole derivatives to forecast its pharmacological profile. We will delve into the significance of the pyrazole scaffold, the influence of its substituents (N1-methyl, C5-cyclopropyl, and C4-carbaldehyde), and propose a structured, multi-tiered experimental workflow to systematically investigate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), and various oncology agents, underscores the therapeutic value of this scaffold.[3] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacological properties.

Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5] This reaction typically involves the formylation of a hydrazone precursor using a Vilsmeier reagent (e.g., a mixture of phosphorus oxychloride and dimethylformamide).[6] For the synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a plausible synthetic route would involve the reaction of a cyclopropyl methyl ketone with methylhydrazine to form the corresponding hydrazone, followed by a Vilsmeier-Haack cyclization and formylation.

Caption: Tier 1 experimental workflow for initial biological activity screening.

Table 1: Tier 1 Screening Assays

| Activity | Assay | Cell/Organism Panel | Endpoint |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans, A. niger | MIC (µg/mL) |

| Anticancer | MTT Assay | MCF-7, HCT116 | IC₅₀ (µM) |

| Anti-inflammatory | HRBC Membrane Stabilization | Human Red Blood Cells | % Inhibition |

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution : Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates : Add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

-

Serial Dilutions : Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation : Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute to the final concentration. Add 10 µL of the inoculum to each well.

-

Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Mechanistic and Advanced Studies

Should the compound show promising activity in Tier 1, further investigations will be initiated to elucidate its mechanism of action.

Caption: Tier 2 experimental workflow for mechanistic studies.

Conclusion

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a novel chemical entity with significant potential for biological activity, owing to its pyrazole core and strategic substitutions. The presence of the cyclopropyl moiety is particularly noteworthy, suggesting the possibility of enhanced metabolic stability and target affinity. While direct experimental evidence is currently unavailable, the extensive literature on related compounds provides a strong rationale for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The proposed tiered experimental approach offers a robust framework for the systematic evaluation of this promising compound, potentially leading to the discovery of a new therapeutic agent.

References

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Pouliot, M., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Retrieved from [Link]

-

Ramasami, P., Roos, G., & Murray, J. S. (2025). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2021). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. Retrieved from [Link]

-

Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Retrieved from [Link]

-

Ocal, N., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central. Retrieved from [Link]

-

Walton, I. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Urbanavičiūtė, I., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

-

Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

-

Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

Walton, I. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Retrieved from [Link]

-

Yang, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. Retrieved from [Link]

-

Scharsach, K., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[7][8][9]riazin-7(6H)-ones and Derivatives. MDPI. Retrieved from [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Retrieved from [Link]

-

Rajput, S. S., & Rawal, D. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jpsionline.com [jpsionline.com]

- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of Fungicides Derived from 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a significant class of fungicides derived from the chemical intermediate, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. While this aldehyde is not biologically active itself, it serves as a critical structural precursor for the synthesis of potent pyrazole-carboxamide fungicides. The primary focus of this document is to elucidate the molecular-level interactions of the final active ingredients, such as fluxapyroxad, which function as Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the pivotal role of the Succinate Dehydrogenase (SDH) enzyme in fungal respiration, detail the inhibitory action of these fungicides on the mitochondrial electron transport chain, and present validated experimental protocols for assessing their efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering a blend of established scientific principles and practical, field-proven insights.

Introduction: The Role of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde as a Precursor

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde that has garnered significant attention in agrochemical research. Its chemical architecture, featuring a pyrazole ring substituted with cyclopropyl, methyl, and carbaldehyde groups, makes it an ideal and versatile building block. While this compound itself does not exhibit notable fungicidal properties, its true value lies in its role as a key intermediate in the synthesis of a class of highly effective fungicides known as pyrazole-carboxamides.[1][2]

The synthesis of these fungicides typically involves the conversion of the carbaldehyde group into a carboxylic acid or a related derivative, which is then coupled with a specific aniline moiety to form the final carboxamide product.[3] One of the most prominent fungicides synthesized from this precursor is Fluxapyroxad.[4] This guide will use Fluxapyroxad as a primary example to illustrate the mechanism of action attributable to fungicides derived from this pyrazole scaffold.

The Core Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The fungicidal activity of pyrazole-carboxamides like fluxapyroxad stems from their ability to disrupt the cellular respiration of pathogenic fungi.[5] They achieve this by potently inhibiting a critical enzyme in the mitochondrial electron transport chain: Succinate Dehydrogenase (SDH), also known as Complex II.[4][6][7]

The Function of Succinate Dehydrogenase (Complex II)

SDH is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the Krebs cycle (citric acid cycle) and the electron transport chain.[8]

-

In the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.[9]

-

In the Electron Transport Chain: During this oxidation, SDH transfers electrons from succinate to flavin adenine dinucleotide (FAD) to form FADH2. These electrons are then passed through a series of iron-sulfur clusters within the SDH complex to ubiquinone (Coenzyme Q), reducing it to ubiquinol.[8] Ubiquinol then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation that ultimately generates the bulk of the cell's ATP.

Inhibition of SDH by Pyrazole-Carboxamide Fungicides

Pyrazole-carboxamide fungicides, including fluxapyroxad, are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][10] Their mode of action is the specific blockage of the ubiquinone-binding site (the Qp site) on the SDH enzyme complex.[11] This binding event physically prevents ubiquinone from docking with the enzyme, thereby halting the transfer of electrons from FADH2.[12]

The consequences of this inhibition are twofold and catastrophic for the fungal cell:

-

Cessation of ATP Production: The blockage of the electron transport chain cripples the cell's ability to produce ATP through oxidative phosphorylation. This energy crisis affects numerous vital life functions.

-

Krebs Cycle Disruption: The inability to regenerate FAD from FADH2 brings the Krebs cycle to a halt at the succinate oxidation step.

This disruption of cellular respiration effectively stops spore germination, germ tube elongation, and mycelial growth, ultimately leading to the death of the fungus.[4][5][13][14]

Caption: Inhibition of Fungal Respiration by an SDHI Fungicide.

Experimental Validation of the Mechanism of Action

The validation of a proposed mechanism of action requires rigorous experimental testing. The following protocols outline two fundamental assays used to confirm SDHI activity: an in vitro enzyme inhibition assay and an in vivo fungal growth inhibition assay.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of SDH, often in isolated mitochondria. The principle is to provide succinate as a substrate and measure the rate of reduction of an artificial electron acceptor, which changes color upon reduction.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a target fungal species (e.g., Botrytis cinerea or Rhizoctonia solani) or a model organism using differential centrifugation.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).

-

Substrate Solution: Prepare a stock solution of sodium succinate.

-

Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP).

-

Test Compound: Prepare serial dilutions of the pyrazole-carboxamide fungicide (e.g., fluxapyroxad) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, mitochondrial suspension, and varying concentrations of the test compound.

-

Include a positive control (no inhibitor) and a negative control (no mitochondria).

-

Pre-incubate the plate for a defined period.

-

Initiate the reaction by adding the succinate substrate and the DCPIP electron acceptor.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Parameter | Description |

| Assay Type | In Vitro Enzyme Inhibition |

| Enzyme Source | Isolated Fungal Mitochondria |

| Substrate | Sodium Succinate |

| Detection Method | Colorimetric (DCPIP reduction at 600 nm) |

| Key Output | IC50 Value (µM) |

Protocol 2: In Vivo Fungal Growth Inhibition Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of a compound required to inhibit the visible growth of a target fungus, providing a measure of its overall efficacy in a biological system.[15][16]

Methodology:

-

Inoculum Preparation:

-

Grow the target fungal species (e.g., Rhizoctonia solani) on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sporulation occurs.[17]

-

Harvest spores (conidia) by flooding the plate with a sterile saline solution containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.[17]

-

Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.

-

-

Compound Dilution:

-

In a 96-well microplate, prepare two-fold serial dilutions of the test fungicide in a liquid growth medium (e.g., RPMI-1640).[17]

-

-

Inoculation and Incubation:

-

Add the standardized fungal spore suspension to each well of the microplate.

-

Include a positive control (fungus + medium, no compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).

-

-

MIC/EC50 Determination:

-

Visually inspect the plates or use a microplate reader to measure turbidity (e.g., at 600 nm).

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.[15]

-

The EC50 value, the concentration that inhibits growth by 50% compared to the control, can be calculated by fitting the data to a dose-response curve.

-

Caption: Workflow for In Vitro and In Vivo Antifungal Efficacy Testing.

Structure-Activity Relationship (SAR) and Resistance

The specific chemical structure of the pyrazole-carboxamide fungicides is crucial for their high affinity to the SDH enzyme's Qp site. The N-methyl pyrazole ring and the carboxamide linker are essential components that correctly orient the molecule within the binding pocket. The cyclopropyl group, derived from the original aldehyde precursor, contributes to the overall conformation and binding energy.[18]

It is important to note that the single-site mode of action of SDHIs makes them susceptible to the development of fungicide resistance.[10][11] Resistance typically arises from point mutations in the genes encoding the SDH subunits (specifically SdhB, SdhC, and SdhD), which alter the structure of the Qp binding site and reduce the binding affinity of the fungicide.[12] Continuous monitoring and strategic use, such as alternating with fungicides that have different modes of action, are essential to manage the risk of resistance.[19]

Conclusion

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a fundamentally important precursor for a powerful class of modern fungicides. The resulting pyrazole-carboxamide active ingredients, such as fluxapyroxad, function as highly specific and potent Succinate Dehydrogenase Inhibitors. By blocking Complex II of the mitochondrial electron transport chain, they effectively shut down cellular respiration in pathogenic fungi, leading to broad-spectrum disease control. A thorough understanding of this mechanism, validated through robust in vitro and in vivo assays, is critical for the development of new fungicidal agents and for implementing sustainable resistance management strategies in agriculture.

References

-

Wikipedia. Fluxapyroxad. [Link]

-

Pu, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

-

Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

-

Li, M., et al. (2024). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Journal of Agricultural and Food Chemistry. [Link]

-

Kim, Y., & Jo, K. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. [Link]

-

iFyber. In Vitro Screening for Antifungal Efficacy. [Link]

-

ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]

-

Minnesota Department of Agriculture. Fluxapyroxad. [Link]

-

Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. [Link]

- Google Patents. (2015).

-

ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

-

University of Hertfordshire. Fluxapyroxad (Ref: BAS 700F). [Link]

-

Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

Wang, P., et al. (2020). The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum. Pest Management Science. [Link]

-

PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]

-

Elabscience. Succinate Dehydrogenase (SDH) Activity Assay Kit. [Link]

-

MDPI. (2022). Host Response of Winter Wheat to the Causal Agents of Eyespot and Fungicide Resistance of the Pathogens. Journal of Fungi. [Link]

-

FAO. (2012). Fluxapyroxad - JMPR 2012. [Link]

-

ResearchGate. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

-

APS Journals. (2022). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology. [Link]

-

ACS Publications. (2021). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]

-

NIH. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

ResearchGate. (2016). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. [Link]

-

CliniSciences. Succinate Dehydrogenase (Complex II) Assay Kit. [Link]

-

Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

-

PubMed. (2023). Adverse effects and potential mechanisms of fluxapyroxad in Xenopus laevis on carbohydrate and lipid metabolism. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Fungicide Resistance Action Committee. SDHI Fungicides. [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpsionline.com [jpsionline.com]

- 3. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 4. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Succinate Dehydrogenase (Complex II) Assay Kit Clinisciences [clinisciences.com]

- 9. apexbt.com [apexbt.com]

- 10. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 11. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 12. d-nb.info [d-nb.info]

- 13. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 14. fao.org [fao.org]

- 15. ifyber.com [ifyber.com]

- 16. journals.asm.org [journals.asm.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The relationship between features enabling SDHI fungicide binding to the Sc-Sdh complex and its inhibitory activity against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SDHI Fungicides | FRAC [frac.info]

Navigating the Chemical Landscape: A Technical Guide to the Structure-Activity Relationship of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the structure-activity relationship (SAR) surrounding the novel heterocyclic scaffold, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular architecture and biological function, offering field-proven insights to guide future discovery efforts.

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery. Its remarkable versatility allows it to serve as a scaffold for a wide array of therapeutic agents, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial. The success of blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential embedded within the pyrazole framework. The specific compound at the heart of this guide, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, presents a unique combination of substituents that suggests a rich and nuanced SAR landscape ripe for exploration. This document will systematically dissect the contributions of the N1-methyl, C5-cyclopropyl, and C4-carbaldehyde moieties to the molecule's overall biological profile.

Synthetic Accessibility: Crafting the Core Scaffold

A robust and versatile synthetic strategy is paramount for any comprehensive SAR investigation. The synthesis of 1,4,5-substituted pyrazoles can be approached through several established methodologies. A common and effective route involves the Vilsmeier-Haack reaction, which can be employed to introduce the formyl group at the C4 position of a pre-existing pyrazole ring.

Experimental Protocol: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Materials:

-

(1-Cyclopropyllethylidene)hydrazine

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction with Hydrazone: Dissolve (1-Cyclopropyllethylidene)hydrazine in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Cyclization and Formylation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a cold aqueous solution of sodium hydroxide (NaOH) to pH 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde as a pure compound.

Structure-Activity Relationship (SAR) Deconstruction

The biological activity of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is a composite of the individual contributions of its substituents. A systematic exploration of these contributions is key to optimizing potency, selectivity, and pharmacokinetic properties.

The N1-Methyl Group: A Subtle but Critical Influencer

The substitution at the N1 position of the pyrazole ring is a critical determinant of the molecule's overall properties. While seemingly simple, the methyl group exerts a profound influence on several key parameters:

-

Potency and Selectivity: The size and nature of the N1-substituent can significantly impact how the molecule fits into a biological target's binding pocket. A methyl group, being small and lipophilic, can contribute to favorable van der Waals interactions without introducing significant steric hindrance. In many pyrazole-based inhibitors, the N1-substituent is directed towards a specific region of the active site, and even minor modifications can lead to substantial changes in activity.

-

Physicochemical Properties: The N1-methyl group abrogates the hydrogen bond donor capacity of the pyrazole ring, which can influence solubility and membrane permeability. This can have a cascading effect on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The N1 position can be susceptible to metabolic modification. A methyl group is generally more metabolically stable than a free N-H, which can be a site for glucuronidation or other phase II metabolic reactions.

| Modification at N1 | Predicted Impact on Activity | Rationale |

| H (unsubstituted) | Potential for hydrogen bonding, but may decrease metabolic stability. | The N-H can act as a hydrogen bond donor, potentially increasing affinity for some targets. However, it is also a site for metabolic conjugation. |

| Larger Alkyl Groups (e.g., Ethyl, Propyl) | May increase lipophilicity and van der Waals interactions, but could introduce steric clashes. | Increased size could lead to better occupancy of a hydrophobic pocket, but may also result in a loss of affinity if the pocket is size-restricted. |

| Aromatic Rings (e.g., Phenyl) | Can introduce π-π stacking interactions and alter the molecule's overall conformation. | A phenyl group can engage in favorable interactions with aromatic residues in the binding site, but will significantly increase the molecule's size and lipophilicity. |

The C5-Cyclopropyl Group: A Lipophilic Anchor

The cyclopropyl group at the C5 position is a key feature that likely plays a significant role in anchoring the molecule within a hydrophobic pocket of its biological target.

-

Hydrophobic Interactions: The cyclopropyl moiety is a small, rigid, and lipophilic group that is well-suited to occupy hydrophobic pockets in enzyme active sites or receptor binding domains. Its rigid nature can also help to lock the molecule into a specific, bioactive conformation.

-

Bioisosteric Replacement: The cyclopropyl group can be considered a bioisostere of other small alkyl groups or even a phenyl ring in some contexts. Exploring other groups at this position can provide valuable insights into the size and shape of the binding pocket. For instance, replacing the cyclopropyl with an isopropyl or a tert-butyl group could probe the steric tolerance of the target.

| Modification at C5 | Predicted Impact on Activity | Rationale |

| Smaller Alkyl Groups (e.g., Methyl, Ethyl) | May reduce hydrophobic interactions and potency. | A smaller group may not fully occupy the hydrophobic pocket, leading to a loss of binding affinity. |

| Larger or Bulkier Alkyl Groups (e.g., Isopropyl, tert-Butyl) | Could enhance hydrophobic interactions if the pocket is large enough, but may cause steric hindrance. | These groups can provide stronger hydrophobic interactions, but their bulkiness may be detrimental if the binding site is constrained. |

| Aromatic Rings (e.g., Phenyl) | Can introduce additional binding interactions such as π-π stacking. | A phenyl group can significantly increase binding affinity if the target has a suitable aromatic pocket. |

The C4-Carbaldehyde Group: A Versatile Chemical Handle and Pharmacophoric Element

The carbaldehyde group at the C4 position is arguably the most versatile feature of the molecule from a medicinal chemistry perspective.

-

Pharmacophoric Importance: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the biological target. This interaction can be a key determinant of the molecule's binding affinity and specificity.

-

Synthetic Versatility: The aldehyde functionality is a gateway to a vast array of chemical transformations. It can be readily converted into other functional groups, allowing for the systematic exploration of the SAR at this position. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce a wide variety of amine-containing substituents. This versatility is invaluable for generating a library of analogs for SAR studies.

Caption: SAR exploration workflow for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Potential Biological Targets and Mechanistic Considerations

Given the broad spectrum of activities associated with pyrazole-containing compounds, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde and its analogs could potentially interact with a variety of biological targets. Based on the SAR of related molecules, several classes of enzymes and receptors are of particular interest:

-

Kinases: Many pyrazole derivatives are potent kinase inhibitors. The pyrazole scaffold can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve selectivity for specific kinases.

-

Cyclooxygenases (COX): As exemplified by Celecoxib, pyrazoles are well-known inhibitors of COX enzymes, particularly the inducible COX-2 isoform involved in inflammation.

-

Phosphodiesterases (PDEs): Sildenafil's mechanism of action involves the inhibition of PDE5. The pyrazole core can be adapted to target other members of the PDE family as well.

-

Other Enzymes: Pyrazole derivatives have also been reported to inhibit a range of other enzymes, including α-glucosidase and Janus kinases (JAKs).

Caption: Hypothetical signaling pathway inhibited by the pyrazole compound.

Conclusion and Future Directions

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a compact N1-methyl group, a lipophilic C5-cyclopropyl anchor, and a versatile C4-carbaldehyde handle provides a rich platform for SAR-guided optimization. Future research should focus on the systematic exploration of the chemical space around this core scaffold, guided by the principles outlined in this guide. A thorough investigation of the ADME properties of promising analogs will also be crucial for translating in vitro potency into in vivo efficacy. The insights provided herein are intended to serve as a roadmap for researchers seeking to unlock the full therapeutic potential of this intriguing class of molecules.

References

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

PubMed. (2022). Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. [Link]

- Google Patents. (2015).

-

Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]

-

ACS Omega. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. [Link]

-

PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

ClinicSearch. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]

-

ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

-

National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. [Link]

-

SciSpace. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

potential therapeutic targets for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Initiating Compound Search

I've initiated comprehensive searches for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. Currently, I'm focusing on its known biological activities, possible mechanisms of action, and any identified protein targets. Next, I'll identify structurally similar compounds and investigate their known therapeutic targets.

Expanding Search Parameters

I am now conducting broader Google searches for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, expanding to encompass signaling pathways and disease areas where related compounds have shown therapeutic potential. Simultaneously, I am actively seeking both computational and experimental methods for target identification and validation, including chemical proteomics and enzymatic assays, to enrich my data set.

Deepening the Analysis

I'm now diving deeper into the specifics. I'm expanding my Google searches to include computational and experimental methods for target validation. I'm also actively searching for relevant signaling pathways and associated disease areas related to the pyrazole core structure. Once I have the information, I'll structure a technical guide with an introduction, potential targets, methodologies, and summary. I'll then integrate the data, write the content, and create tables and diagrams.

Initiating Initial Search

I've just started looking into "5-Cyclopropyl-1-methyl-1H-pyrazole -4-carbaldehyde". So far, my search hasn't pinpointed any specific biological activity or therapeutic targets. I'm seeing general information about pyrazole derivatives and pyrazole-3(4)-carbaldehydes, but nothing concrete on this molecule yet.

Expanding Target Identification

I'm now focusing on identifying potential therapeutic targets. My initial search didn't reveal specifics, but highlighted the broader pharmacological importance of pyrazole derivatives. I've noted that many are FDA-approved drugs, and pyrazole-3(4)-carbaldehydes are versatile precursors. The current approach is to find targets of structurally similar compounds and infer potential therapeutic intervention areas based on the general biological activities of pyrazoles. I'm focusing on similar substitutions (cyclopropyl, methyl, carbaldehyde).

Refining Search Parameters

I've expanded my focus to include the broader pharmacological importance of pyrazole derivatives, noting their FDA-approved status and versatility. Although my initial search didn't yield specific targets, it revealed that pyrazoles possess antimicrobial, anti-inflammatory, antitumor, and antiviral properties. My next steps involve identifying potential therapeutic targets by examining structurally similar compounds and building a methodology guide for target identification and validation, beginning with similar substitutions like cyclopropyl, methyl, and carbaldehyde. I will search for structurally similar derivatives to uncover potential biological targets.

Deepening Target Exploration

I've broadened my scope to uncover potential therapeutic targets by examining structurally similar compounds, leveraging pyrazole's known biological activities. My plan encompasses searching for targets with cyclopropyl, methyl, and carbaldehyde substitutions. I'll research mechanisms for anti-inflammatory, antitumor, and antiviral properties, along with methodologies for identifying and validating new targets, structuring a technical guide for researchers. Visualizations and references are also planned.

Gathering Pyrazole Data

I've made progress in compiling information for the technical guide, solidifying a foundation with focused searches. I've compiled details on the pharmacological activities of pyrazole derivatives, specifically anticancer and anti-inflammatory properties, providing a solid start. I am focusing on detailed, targeted research.

Synthesizing Target Ideas

I've significantly expanded the foundation of the technical guide. I have compiled specific protein targets for pyrazole derivatives, including kinases and COX enzymes, to give a deeper understanding of the possibilities. I'm focusing on the versatility of pyrazole and methodologies for identifying targets, since data is limited for the molecule, 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde. With this information, I can proceed to structure and write the guide.

Consolidating Target Research

I've assembled a robust overview, focusing on pyrazole's diverse pharmacological effects and protein targets. The searches yielded info on kinase and COX enzyme interactions, along with cannabinoid receptors. This guide will focus on potential targets for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde and methods for identification and validation. I have sufficient data to structure and write the guide now, focusing on experimental and computational methods.

Navigating the Uncharted: A Technical Guide to the Preliminary In Vitro Screening of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive framework for the initial in vitro evaluation of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a novel heterocyclic compound with potential applications in drug discovery. As the specific biological activities of this molecule are yet to be fully elucidated, this document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential. Our approach is grounded in the well-documented and diverse biological activities of pyrazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.

The following sections will detail the rationale behind the proposed screening strategy, provide step-by-step experimental protocols with an emphasis on self-validating systems, and present a clear workflow for data analysis and hit progression. This guide is intended for researchers, scientists, and drug development professionals seeking to embark on the preliminary assessment of novel chemical entities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, underscore the therapeutic significance of this heterocyclic system.

Given the structural novelty of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, a systematic and unbiased preliminary screening approach is warranted. Our proposed strategy is therefore designed to cast a wide net, exploring key therapeutic areas where pyrazole derivatives have historically shown promise.

A Tiered Approach to In Vitro Screening: From General Cytotoxicity to Specific Mechanisms

A successful in vitro screening campaign for a novel compound requires a logical and resource-efficient workflow. We advocate for a tiered or cascaded approach, beginning with broad assessments of cellular toxicity to establish a safe therapeutic window for subsequent, more specific assays.

Figure 1: A tiered in vitro screening cascade for 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational assay provides crucial information on the compound's intrinsic toxicity and establishes a concentration range for subsequent experiments where observed effects are more likely to be target-specific rather than a consequence of general cellular damage.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Self-Validating System:

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm assay performance.

-

Negative Control: Untreated and vehicle-treated cells establish the baseline for 100% viability.

-

Blank: Wells containing only medium and MTT solution serve as a background control.

| Parameter | Description |

| Cell Lines | HeLa, HEK293, HepG2 |

| Seeding Density | 5,000-10,000 cells/well |

| Compound Concentration | 0.1 µM - 100 µM |

| Incubation Time | 48-72 hours |

| MTT Concentration | 0.5 mg/mL |

| Wavelength | 570 nm |

Table 1: Key parameters for the MTT cytotoxicity assay.

Tier 2: Exploring Key Therapeutic Areas

Based on the established non-toxic concentration range, the compound can be advanced to more specific assays targeting key therapeutic areas associated with pyrazole derivatives.

Anticancer Activity Screening

Given that numerous pyrazole-containing compounds exhibit antiproliferative effects, a primary focus of the screening cascade should be on cancer cell lines.

This protocol utilizes the same MTT assay described in Tier 1 but is expanded to a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

Step-by-Step Methodology:

-

Cell Line Panel: Select a panel of cancer cell lines (e.g., MCF-7, A549, HCT116, K562).

-

Assay Execution: Follow the MTT assay protocol as detailed in Section 2.1.

-

Data Analysis: Determine the IC50 value for each cell line. A compound is typically considered a "hit" if it demonstrates potent activity (low micromolar or nanomolar IC50) against one or more cell lines.

Anti-inflammatory Activity Screening

Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, making this a promising area for investigation. A key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2).

This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-2. The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.

-

Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Dilute the reaction mixture and quantify the PGE2 levels using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System:

-

Positive Control: A known COX-2 inhibitor (e.g., celecoxib) should be included.

-

Negative Control: A reaction with no inhibitor (vehicle only) represents 100% enzyme activity.

Antimicrobial Activity Screening

The pyrazole nucleus is also present in several compounds with antibacterial and antifungal properties.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 3: Delving into Mechanism of Action and Selectivity

Should "hits" be identified in Tier 2, the subsequent phase of screening will focus on elucidating the mechanism of action and assessing the selectivity of the compound.

Figure 2: Potential follow-up studies for an anticancer 'hit' compound.

For an anticancer hit, follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death, cell cycle analysis to investigate its effects on cell division, and kinase profiling to identify potential molecular targets. Furthermore, assessing the compound's cytotoxicity in normal, non-cancerous cells is crucial for determining its therapeutic index and potential for side effects.

Conclusion

The preliminary in vitro screening of a novel compound such as 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde requires a systematic and evidence-based approach. The tiered screening cascade outlined in this guide, beginning with broad cytotoxicity assessments and progressing to more specific therapeutic area screening and mechanism of action studies, provides a robust framework for efficiently uncovering the therapeutic potential of this and other novel chemical entities. By adhering to detailed, self-validating protocols, researchers can generate high-quality, reproducible data that will guide future drug development efforts.

References

- Boruah, J., et al. (2023).

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

- Gothwal, A., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology, 17(2), 913-918.

- Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(4), 177–184.

- Sleno, L., & Li, L. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Rapid Communications in Mass Spectrometry, 27(15), 1745-1753.

- Yunus, M. F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274291.

- MDPI. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 28(13), 5091.

- Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

-

ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

- Nagaprashantha, L. D., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-137.

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

- Wiegand, I., et al. (2008). In vitro antimicrobial susceptibility testing methods. Methods in Molecular Medicine, 142, 33-49.

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775.

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 589.

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

-

IGI Global. (n.d.). In vitro antimicrobial screening: Significance and symbolism. Retrieved from [Link]

- MDPI. (2022).

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

An In-depth Technical Guide on the Physicochemical Properties of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole-4-carbaldehydes represent a cornerstone class of heterocyclic compounds, pivotal to advancements in medicinal chemistry and materials science. The inherent versatility of the pyrazole scaffold, combined with the reactive carbaldehyde functionality, allows for extensive structural modifications. These modifications, in turn, modulate a wide spectrum of physicochemical properties that are critical for their application, particularly in drug design. This guide provides a comprehensive technical overview of these properties, synthesizing information on their synthesis, spectroscopic characterization, structural analysis, and computational evaluation. By elucidating the causal relationships between molecular structure and physicochemical characteristics, this document aims to serve as an essential resource for professionals engaged in the research and development of novel pyrazole-based entities.

Introduction: The Strategic Importance of the Pyrazole-4-carbaldehyde Core

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatization with a carbaldehyde group at the 4-position yields pyrazole-4-carbaldehydes, which are highly versatile synthetic intermediates. The electrophilic nature of the aldehyde group, coupled with the potential for substitution at the N1, C3, and C5 positions of the pyrazole ring, provides a rich platform for the construction of diverse and complex molecular architectures.